4-Fluoro-3-methoxyphenol
Overview
Description
4-Fluoro-3-methoxyphenol is an aromatic compound with the molecular formula C₇H₇FO₂ It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenol ring
Mechanism of Action
Target of Action
Methoxyphenolic compounds, which include 4-fluoro-3-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells .
Mode of Action
Methoxyphenols have been shown to inhibit the expression of various cytokines in human airway cells when stimulated with tnf-α . This suggests that this compound may interact with its targets to inhibit the production of inflammatory mediators.
Biochemical Pathways
It is known that methoxyphenols can inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .
Result of Action
Methoxyphenols have been shown to inhibit the production of multiple inflammatory mediators in human airway cells, including ccl2, ccl5, il-6, il-8, icam-1, mif, cxcl1, cxcl10, and serpin e1 .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, like 4-Fluoro-3-methoxyphenol, can interact with various enzymes and proteins .
Cellular Effects
Methoxyphenolic compounds have been reported to have anti-inflammatory effects on human airway cells
Molecular Mechanism
It is known that fluorinated compounds can have unique interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at 2-8°C
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that the effects of chemical compounds can vary with different dosages
Metabolic Pathways
It is known that fluorinated compounds can undergo unique metabolic transformations
Transport and Distribution
It is known that phenolic compounds can interact with various transporters and binding proteins
Subcellular Localization
It is known that fluorescent proteins can be used to trace the location of a protein within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxyphenol typically involves the nucleophilic aromatic substitution of a fluorine atom on a phenol derivative. One common method includes the reaction of 4-fluorophenol with methanol in the presence of a base, such as sodium hydroxide, to introduce the methoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be employed to facilitate the substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Fluoro-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- 4-Fluoro-3-hydroxyphenol
- 3-Fluoro-4-methoxyphenol
- 4-Fluoro-2-methoxyphenol
Comparison: 4-Fluoro-3-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-fluoro-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUOZXFYRZFFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556170 | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117902-15-5 | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117902-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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